

Advanced Crystal Structure Analysis & Polymorphism of Prochlorperazine Maleate

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Compound of Interest

Compound Name: Prochlorperazine Maleate

CAS No.: 84-02-6

Cat. No.: B000178

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Executive Summary

Prochlorperazine Maleate (PCM) is the dimaleate salt of prochlorperazine. Its efficacy as a dopamine D2 receptor antagonist is intrinsically linked to its solid-state properties, which dictate solubility, bioavailability, and stability. While the drug has been marketed for decades, its propensity for photolytic degradation and solid-state phase transformations (amorphization) presents ongoing challenges in formulation. This guide synthesizes the physicochemical architecture of PCM, establishing protocols for polymorphic screening and structural validation.

Molecular Architecture & Stoichiometry

Chemical Identity

PCM exists chemically as Prochlorperazine Dimaleate. The stoichiometry is critical: two molecules of maleic acid react with one molecule of prochlorperazine base.

- IUPAC Name: 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimaleate
- Formula:
- Molecular Weight: 606.09 g/mol (Base: ~373.94; Maleic Acid: 116.07 × 2)
- Appearance: White to pale yellow crystalline powder.^[1]

Structural Features

The crystal lattice is stabilized by ionic interactions and hydrogen bonding networks:

- **Protonation Sites:** The maleic acid protons transfer to the basic nitrogen atoms of the piperazine ring. The tertiary amine at the N4-position of the piperazine ring is the most basic site (), followed by the N1-position.
- **Phenothiazine Geometry:** The tricyclic phenothiazine nucleus adopts a "butterfly" conformation, with the sulfur and nitrogen atoms at the hinge. This non-planar geometry prevents tight - stacking, influencing the unit cell packing volume.
- **Anionic Packing:** The maleate anions often form intermolecular hydrogen bonds with the protonated amines, creating a rigid lattice that contributes to the high melting point (~200°C).

Solid-State Characterization Profile

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is the primary tool for purity and form identification.

Parameter	Characteristic Value	Interpretation
Melting Point ()	198°C – 205°C	Sharp endotherm indicates high crystallinity. Broadening suggests impurities or amorphous content.
Enthalpy of Fusion ()	~ -186 mJ (integral)	High lattice energy consistent with stable salt formation.
Decomposition	> 205°C	Immediate degradation often follows melting (oxidative thermolysis).
TGA Profile	< 0.5% weight loss	Anhydrous form shows minimal mass loss <150°C. Solvates would show stepped weight loss.

X-Ray Diffraction (XRD)

Powder X-Ray Diffraction (PXRD) serves as the "fingerprint" for batch release. While specific unit cell parameters (a, b, c) depend on the exact crystallization solvent, the commercial API is typically a stable crystalline anhydrate.

- Diagnostic Features: Sharp, high-intensity Bragg reflections indicate long-range order.
- Amorphous Halo: In solid dispersions (e.g., with polymers like PVP or alginates), the sharp peaks disappear, replaced by a broad "halo," indicating a disordered high-energy state used to enhance solubility.

Spectroscopic Signatures (FTIR)

Fourier Transform Infrared Spectroscopy validates the salt formation.

Functional Group	Wavenumber ()	Structural Insight
C=O Stretching	1622 (approx)	Carboxylate group of the maleate anion (shifted from free acid).
N-H Stretching	~3498	Protonated quaternary ammonium salt formation.
C-H Stretching	2970, 2850	Methyl/Methylene groups on the piperazine/propyl chain.
C-Cl Stretching	~750 region	Aryl chloride on the phenothiazine ring.

Polymorphism & Stability Landscape[2]

Polymorphic Risks

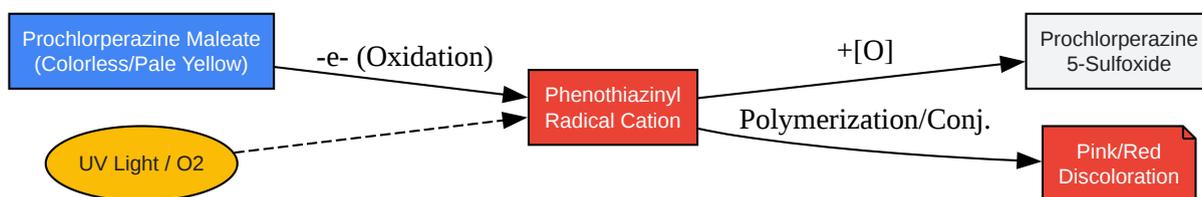
While PCM is relatively stable, it can exhibit pseudopolymorphism (solvates) if crystallized from alcohols or chlorinated solvents.

- Form I (Stable): The commercial anhydrous dimaleate. High melting point (>198°C).
- Amorphous Form: Generated via melt-quenching or spray drying. Higher solubility but thermodynamically unstable; tends to revert to the crystalline form upon storage (recrystallization).

Degradation Pathways

PCM is highly sensitive to light and oxidation. The phenothiazine ring is electron-rich and easily oxidized.

- Photolysis: Exposure to UV light causes dechlorination and formation of free radicals, leading to a pink/red discoloration.
- Oxidation: Formation of Prochlorperazine Sulfoxide (inactive metabolite).



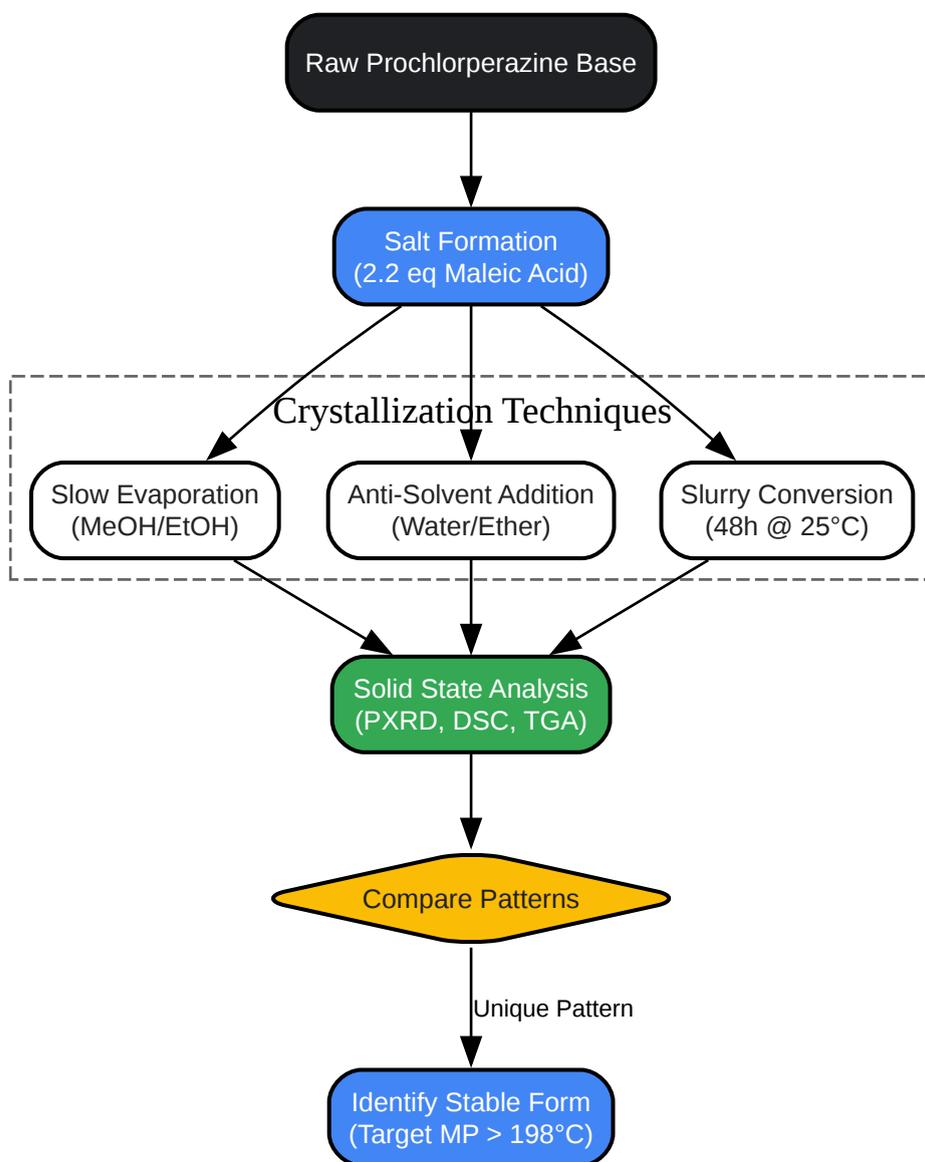
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Figure 1: Primary degradation pathway of **Prochlorperazine Maleate** leading to sulfoxide formation and discoloration.

Experimental Protocols

Polymorph Screening Workflow

To ensure the isolation of the thermodynamically stable form, the following screening protocol is recommended.



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Figure 2: Systematic workflow for screening and identifying crystalline forms of **Prochlorperazine Maleate**.

Recrystallization Protocol (Purification)

- Dissolution: Dissolve crude PCM in minimal boiling methanol.
- Filtration: Hot filter to remove insoluble particulates.
- Crystallization: Add diethyl ether (anti-solvent) dropwise until turbidity persists.

- Cooling: Allow to stand at 4°C for 24 hours.
- Isolation: Filter crystals, wash with cold ether, and dry under vacuum at 40°C.
- Validation: Confirm melting point is 198–203°C.

Implications for Drug Development

- Solubility: As a Class II/IV drug (depending on pH), the salt form improves solubility, but the "common ion effect" in high-maleate environments must be monitored.
- Manufacturing: The high melting point allows for hot-melt extrusion (HME) processes, provided the temperature stays below the decomposition threshold (~205°C).
- Packaging: Due to light sensitivity, all analytical work and final packaging must use amber glassware or opaque blisters to prevent the "pinking" of the tablet.

References

- United States Pharmacopeia (USP). **Prochlorperazine Maleate** Monograph. USP-NF. [Link](#)
- Japanese Pharmacopoeia (JP XIV). **Prochlorperazine Maleate** Tablets & API Standards. [Link](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281032: **Prochlorperazine Maleate**. [Link](#)
- Japdale, S.C. et al. (2016).[2][3] Hydroxyl ethyl cellulose HHX and polymethyl methacrylate based site specific floating delivery of **prochlorperazine maleate**.[3] Open Pharmaceutical Sciences Journal. [Link](#)
- Pande, S. et al. (2015).[4] Design and Evaluation of Buccoadhesive Controlled Release Formulations of **Prochlorperazine Maleate**. Journal of Drug Delivery and Therapeutics. [Link](#)
- Sultana, S. et al. (2023). Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation. Journal of Drug Delivery & Therapeutics. [Link](#)

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Sources

- [1. accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- [2. CA2625004C - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents](#) [patents.google.com]
- [3. ijpsr.com](https://www.ijpsr.com) [[ijpsr.com](https://www.ijpsr.com)]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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